Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride

Description

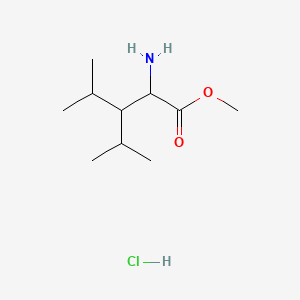

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and an isopropyl group attached to a pentanoate backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula |

C10H22ClNO2 |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

methyl 2-amino-4-methyl-3-propan-2-ylpentanoate;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6(2)8(7(3)4)9(11)10(12)13-5;/h6-9H,11H2,1-5H3;1H |

InChI Key |

VXAYHGUDZSPVMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of methanol as a solvent and hydrochloric acid as a catalyst . The process can be summarized as follows:

Esterification: The amino acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.

Hydrochloride Formation: The methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amino-substituted derivatives.

Scientific Research Applications

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

- N-Methyl-L-leucine hydrochloride

- L-Leucine methyl ester hydrochloride

Uniqueness

Methyl2-amino-4-methyl-3-(propan-2-yl)pentanoatehydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Biological Activity

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride, also known as 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

The compound exhibits significant biochemical interactions, influencing various enzymes and proteins. It can act as both a substrate and an inhibitor in enzymatic reactions, affecting metabolic pathways. Key interactions include:

- Covalent Bonding : The compound may form stable covalent bonds with target biomolecules.

- Hydrogen Bonding : This interaction facilitates the binding of the compound to enzymes or receptors.

- Hydrophobic Interactions : These play a role in the compound's solubility and stability in biological systems.

Cellular Effects

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride affects cellular processes significantly:

- Cell Signaling : It can modulate signaling pathways, leading to altered gene expression and cellular metabolism.

- Gene Expression : The compound may activate or inhibit transcription factors, impacting the expression of genes involved in various physiological processes.

- Metabolic Flux : Changes in metabolic pathways can result from the compound's influence on enzyme activity.

Molecular Mechanisms

The molecular mechanism of action for this compound involves several critical interactions:

- Enzyme Interaction : By binding to specific enzymes, it can either inhibit or activate their activity.

- Transcription Factor Modulation : The compound may interact with transcription factors to regulate gene expression.

- Subcellular Localization : Its localization within cellular compartments is crucial for its biological activity. Targeting signals may direct it to specific organelles where it exerts its effects.

Temporal Effects in Laboratory Settings

The stability and biological activity of methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride can change over time:

- Degradation : Prolonged exposure may lead to degradation, reducing its efficacy.

- Long-term Cellular Effects : Extended exposure can alter cellular functions, including gene expression patterns and metabolic activities.

Applications in Scientific Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block in organic synthesis and chemical reactions. |

| Biology | Studied for potential biological activities and interactions with biomolecules. |

| Medicine | Investigated for therapeutic applications, including drug synthesis precursors. |

| Industry | Employed in producing various industrial chemicals and materials. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride interacts with specific enzymes, influencing their activity and potentially serving as a model compound for studying enzyme kinetics .

- Cellular Metabolism Research : Studies have demonstrated that this compound can modulate cellular metabolism by affecting key signaling pathways, which may have implications for metabolic disorders .

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to influence cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.